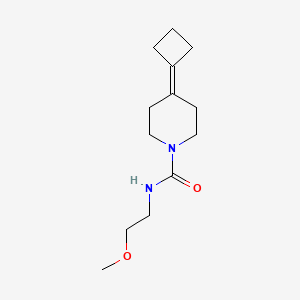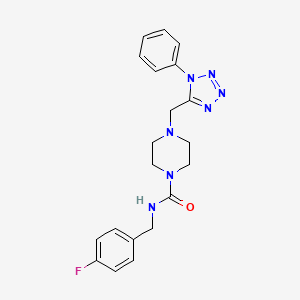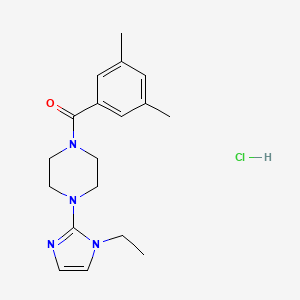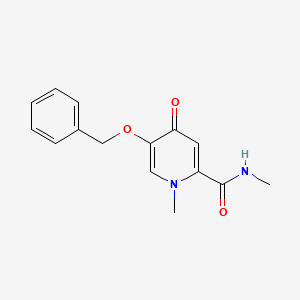
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, also known as CKI-7, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a member of the quinazoline family of compounds and has been shown to exhibit potent inhibitory activity against several kinases, making it a promising candidate for drug development.
Mechanism of Action
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine acts as a potent inhibitor of several kinases, including CK1δ, CK1ε, and GSK-3β, by binding to the ATP-binding pocket of these enzymes and preventing their activation. This inhibition leads to the modulation of several cellular processes, including circadian rhythm regulation, Wnt signaling, and cell cycle progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects, including the modulation of circadian rhythm regulation, Wnt signaling, and cell cycle progression. It has also been shown to induce apoptosis in cancer cells and exhibit neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has several advantages for use in laboratory experiments, including its potent inhibitory activity against several kinases, its ability to modulate several cellular processes, and its potential therapeutic applications in various diseases. However, it also has several limitations, including its potential toxicity and off-target effects, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, including the development of more potent and selective inhibitors of CK1δ, CK1ε, and GSK-3β, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action in various cellular processes. Additionally, the development of more efficient synthesis methods for this compound may also facilitate its use in laboratory experiments and drug development.
Synthesis Methods
The synthesis of 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine involves several steps, including the condensation of 4-phenyl-2-aminobenzoic acid with 4-methyl-2-pyridinylamine to form the intermediate 4-phenyl-2-(4-methyl-2-pyridinylamino)benzoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 6-chloroquinazoline-2-amine to yield this compound.
Scientific Research Applications
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent inhibitory activity against several kinases, including CK1δ, CK1ε, and GSK-3β, which are involved in several cellular processes such as circadian rhythm regulation, Wnt signaling, and cell cycle progression.
properties
IUPAC Name |
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c1-13-9-10-22-18(11-13)24-20-23-17-8-7-15(21)12-16(17)19(25-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLFSMDJCRTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B2950026.png)
![3-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclopropylpropanamide](/img/structure/B2950027.png)
![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2950028.png)
![1-[5-(5-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]azepane](/img/structure/B2950029.png)

![[5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2950033.png)
![N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetamide](/img/structure/B2950034.png)




